molecular formula C8H11BrOS B8544161 4-Bromo-2-propyl-3-thiophenemethanol

4-Bromo-2-propyl-3-thiophenemethanol

Cat. No. B8544161
M. Wt: 235.14 g/mol
InChI Key: YJZIQBMUFJJWEQ-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

A 850 mg (3.6 mmol) sample of the compound from step 43a was dissolved in 20 mL of ethanol and treated with 206 mg (5.4 mmol) of sodium borohydride. The mixture was stirred at room temperature for 1 hour, then quenched with water and extracted with ether. The extract was washed with water, dried over MgSO4, and concentrated in vacuo to give 950 mg of an oil that was taken to the next step without further purification. NMR (CDCl3) δ:7.09 (s, 1H), 4.60 (s, 2H), 2.85 (t, J=7 Hz, 2H), 1.68 (m, 2H), 0.99 (t, J=7 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH:10]=[O:11])=[C:4]([CH2:7][CH2:8][CH3:9])[S:5][CH:6]=1.[BH4-].[Na+]>C(O)C>[Br:1][C:2]1[C:3]([CH2:10][OH:11])=[C:4]([CH2:7][CH2:8][CH3:9])[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(SC1)CCC)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
206 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(SC1)CCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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